molecular formula C17H21N5O2S B12580287 Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-

Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-

Cat. No.: B12580287
M. Wt: 359.4 g/mol
InChI Key: ZHVWLJAZWWJIDF-UHFFFAOYSA-N
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Description

Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- is a complex organic compound with a unique structure that combines elements of indole and triazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- typically involves multiple steps, starting with the preparation of the indole and triazine precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Similar Compounds

  • Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(1-methylethyl)-
  • Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-

Uniqueness

Compared to similar compounds, Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- exhibits unique properties due to its specific structural configuration.

Properties

Molecular Formula

C17H21N5O2S

Molecular Weight

359.4 g/mol

IUPAC Name

2-[(8-ethoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propylacetamide

InChI

InChI=1S/C17H21N5O2S/c1-4-8-18-14(23)10-25-17-19-16-15(20-21-17)12-9-11(24-5-2)6-7-13(12)22(16)3/h6-7,9H,4-5,8,10H2,1-3H3,(H,18,23)

InChI Key

ZHVWLJAZWWJIDF-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)OCC)N=N1

Origin of Product

United States

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